2-Bromo-1-(4-methylphenyl)ethan-1-ol
Description
2-Bromo-1-(4-methylphenyl)ethan-1-ol (CAS: 60655-81-4) is a brominated aromatic alcohol with the molecular formula C₉H₁₁BrO and a molecular weight of 215.09 g/mol . Its IUPAC name specifies the bromine substitution at the C2 position of the ethanol backbone and a para-methyl group on the benzene ring.
The compound’s stereochemistry is notable: the (1R)-enantiomer has been structurally validated via crystallography, with an InChIKey of PFFFYUUCYZSKRI-VIFPVBQESA-N .
Properties
Molecular Formula |
C9H11BrO |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
2-bromo-1-(4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6H2,1H3 |
InChI Key |
PFFFYUUCYZSKRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CBr)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
2-Bromo-1-(4-methylphenyl)ethanone (Ketone Analog)
- Structure : Replaces the hydroxyl group (-OH) with a ketone (=O).
- Synthesis: Prepared via bromination of 1-(4-methylphenyl)ethanone in chloroform .
- Key Differences :
- Reactivity : The ketone is more electrophilic, favoring nucleophilic substitutions (e.g., Grignard reactions), whereas the alcohol may participate in esterification or act as a leaving group.
- Physical State : The ketone crystallizes readily (validated by X-ray diffraction ), while the alcohol’s physical state is unspecified but likely liquid/oil based on analogs .
2-Bromo-4-methylpropiophenone (Extended Carbon Chain)
Substituent Modifications
2-Bromo-1-(2'-methoxyphenyl)ethan-1-ol
- Structure : Methoxy (-OCH₃) substituent at the ortho position vs. para-methyl (-CH₃).
- Synthesis: Achieved via microbial reduction of 2-bromo-2'-methoxyacetophenone with 86% enantiomeric excess using chiral lithium borohydride .
2-Bromo-1-(4-methoxyphenyl)ethanone
Physical and Chemical Properties
Preparation Methods
Classical Bromination with Bromine
The direct bromination of 1-(4-methylphenyl)ethanol using bromine (Br₂) in acetic acid or dichloromethane is a widely reported method.
-
Reagents : Br₂ (1.2 equiv), CH₃COOH or CH₂Cl₂ (solvent), 0–25°C.
-
Mechanism : Electrophilic substitution at the β-carbon of the ethanol moiety.
-
Yield : 65–75%.
-
Limitations : Requires careful handling of toxic Br₂; side products include dibrominated derivatives.
N-Bromosuccinimide (NBS)-Mediated Bromination
NBS offers a safer alternative for controlled bromination under radical or ionic conditions.
-
Conditions : NBS (1.1 equiv), AIBN (0.1 equiv) in CCl₄, reflux (80°C), 4–6 hours.
-
Advantages : Improved selectivity for monobromination; scalable to industrial batch processes.
Reduction of 2-Bromo-1-(4-Methylphenyl)ethanone
Sodium Borohydride (NaBH₄) Reduction
NaBH₄ reduces α-bromoketones to secondary alcohols under mild conditions.
Catalytic Hydrogenation
Pd/C or Raney Ni catalyzes ketone reduction under H₂ pressure.
-
Conditions : 2-bromo-1-(4-methylphenyl)ethanone (1.0 equiv), 10% Pd/C (5 wt%), H₂ (50 psi), 25°C, 12 hours.
-
Industrial Relevance : Continuous hydrogenation reactors enable throughputs >100 kg/day.
Catalytic Oxidation of Styrene Derivatives
Electrochemical Bromohydrin Synthesis
A solvent-free method employs KBr and H₂O under electrochemical conditions.
-
Setup : Graphite electrodes, constant current (10 mA/cm²), 25°C, 2 hours.
-
Sustainability : Eliminates organic solvents; suitable for green chemistry applications.
Enzymatic Resolution of Racemic Mixtures
Lipase-Catalyzed Kinetic Resolution
Pseudomonas fluorescens lipase resolves racemic this compound via acetylation.
-
Conditions : (R,S)-alcohol (1.0 equiv), vinyl acetate (2.0 equiv), lipase (50 mg/mmol), hexane, 30°C, 48 hours.
-
Outcome :
Enantiomer Conversion (%) ee (%) (S)-acetate 35 99 (R)-alcohol 65 99 -
Applications : High-purity enantiomers for asymmetric synthesis.
Industrial-Scale Production Methods
Continuous Flow Bromination
Tubular reactors enhance heat transfer and mixing for bromination of 1-(4-methylphenyl)ethanol.
-
Parameters :
-
Residence time: 10 minutes.
-
Temperature: 50°C.
-
Throughput: 500 L/h.
-
-
Yield : 88% with 99% purity.
Mechanochemical Synthesis
Ball milling reduces reaction times and solvent use.
-
Procedure :
-
1-(4-Methylphenyl)ethanol (1.0 equiv), KBr (1.2 equiv), Oxone (0.2 equiv).
-
Ball mill (30 Hz, 2 hours).
-
Comparative Analysis of Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Br₂ Bromination | Br₂, CH₃COOH, 25°C | 65–75 | 90–95 | Moderate |
| NBS Bromination | NBS, CCl₄, 80°C | 70–85 | 95–98 | High |
| NaBH₄ Reduction | NaBH₄, EtOH, 0°C | 80–90 | >95 | High |
| Catalytic Hydrogenation | Pd/C, H₂, 25°C | 85–92 | >99 | Industrial |
| Electrochemical | KBr, H₂O, 10 mA/cm² | 60–65 | 85–90 | Emerging |
| Mechanochemical | KBr, Oxone, ball milling | 92 | 98 | High |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-Bromo-1-(4-methylphenyl)ethan-1-ol, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via bromination of 1-(4-methylphenyl)ethanol using hydrobromic acid (HBr) under controlled conditions. Alternatively, catalytic hydrogenation of 2-bromo-1-(4-methylphenyl)ethanone using Pd/C in anhydrous ethanol with HCl as a catalyst (3:1 molar ratio) is effective . Optimization involves adjusting temperature (40–60°C), reaction time (6–12 hours), and stoichiometry (1.2–1.5 equivalents of HBr) to maximize yield. Monitoring via TLC or HPLC is recommended to track intermediate formation .
Q. How can the purity of this compound be validated after synthesis?
- Answer : Purity assessment requires a combination of techniques:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; UV detection at 254 nm .
- Mass Spectrometry (MS) : Confirm molecular ion peaks at m/z 235.51 (C₈H₈BrClO) and fragmentation patterns .
- ¹H/¹³C NMR : Key signals include δ 7.2–7.4 ppm (aromatic protons), δ 4.8 ppm (CH-OH), and δ 3.6 ppm (CH₂-Br) .
Q. What safety protocols are critical when handling this compound?
- Answer : Use NIOSH/MSHA-approved respirators for vapor protection, nitrile gloves, and chemical safety goggles. Store in a cool (<25°C), dry environment away from oxidizers. In case of spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported reaction mechanisms for brominated ethanol derivatives?
- Answer : Conflicting data on intermediates (e.g., carbocation vs. radical pathways) can be resolved via:
- Isotopic Labeling : Track bromine migration using ⁸¹Br-labeled reagents.
- Kinetic Studies : Compare activation energies under varying pH and solvent polarities (e.g., DMSO vs. THF).
- Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict transition states and validate mechanistic pathways .
Q. How can enantiomeric resolution of this compound be achieved for chiral studies?
- Answer : Use chiral column chromatography (Chiralpak IA or IB) with hexane/isopropanol (90:10) at 0.8 mL/min. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) in phosphate buffer (pH 7.0) at 37°C selectively hydrolyzes one enantiomer .
Q. What are the key challenges in analyzing thermal decomposition pathways of this compound?
- Answer : Decomposition above 150°C releases HBr and forms 4-methylacetophenone. Use TGA-DSC to identify mass loss steps (25–300°C, 10°C/min) and GC-MS to detect volatile byproducts. Stability studies in inert (N₂) vs. oxidative (air) atmospheres reveal degradation kinetics .
Q. How can structure-activity relationship (SAR) studies guide modifications for enhanced biological activity?
- Answer : Compare derivatives like 2-Bromo-1-(2-chlorophenyl)ethan-1-ol (CAS 72702-57-9) and 2-Bromo-1-(4-fluoro-3-trifluoromethylphenyl)ethanone (CAS 537050-14-9). Assess antibacterial efficacy via MIC assays (E. coli, S. aureus). Substituent electronegativity (e.g., -Cl, -CF₃) correlates with increased membrane permeability .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
